molecular formula C16H15BrN6O2 B2625589 8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921877-45-4

8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2625589
M. Wt: 403.24
InChI Key: OIIDEDKBWCDAJF-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate, resulting in zwitterionic compounds of the 1,2,4-triazole series .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, thereby forming 5-amidino-1,2,4-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, they can exhibit different levels of basicity .

Scientific Research Applications

Synthesis Techniques

The synthesis of 1,2,4-triazole derivatives and their structural analogs is a significant area of research. For example, the three-component condensation method has been utilized to create a variety of triazoloquinazolinones, showcasing the versatility and potential of 1,2,4-triazole chemistry in synthesizing new compounds with potential biological activities (Shikhaliev et al., 2005). Similarly, the study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives by Bektaş et al. (2007) indicates the broad scope of this chemistry in creating biologically active molecules (Bektaş et al., 2007).

Biological Activity

Research also delves into the antimicrobial and cytotoxic activities of 1,2,4-triazole derivatives. For instance, new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione have been synthesized and evaluated for their cytotoxic activity, highlighting the potential of these compounds in medicinal chemistry (Azab et al., 2017). This indicates a focused interest in exploring the therapeutic values of 1,2,4-triazole compounds and related structures.

Chemical Transformations and Reactivity

Studies also investigate the chemical reactivity and transformations of 1,2,4-triazole derivatives, offering insights into the diversity of reactions these compounds can undergo. The work by Khaliullin et al. (2014) on the reactions of 1,2,4-triazole derivatives with NH-azoles is an example of exploring the chemical versatility of these compounds (Khaliullin et al., 2014).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazoles can also vary depending on their specific structure. Some triazoles are used as drugs and have been thoroughly tested for safety, while others may be associated with certain risks .

properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIDEDKBWCDAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41748971

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